4-Iodoisoquinolin-1-amine
Overview
Description
4-Iodoisoquinolin-1-amine is a chemical compound that is part of the isoquinoline family, which is known for its significance in medicinal chemistry due to its presence in various biologically active molecules. The iodine substituent at the 4-position of the isoquinoline ring system adds to the reactivity of the molecule, making it a valuable intermediate for further chemical transformations. The presence of the amine group at the 1-position allows for additional functionalization and the formation of various derivatives with potential biological activities.
Synthesis Analysis
The synthesis of isoquinoline derivatives, including those with iodine substituents, has been the subject of various research efforts. For instance, the synthesis of 4-Iodoisoquinolin-1(2H)-ones, which are closely related to this compound, has been achieved through a Rh2(II,II)-catalyzed reaction of isoquinolinium iodide salts under mild conditions, demonstrating good to excellent yields . This method provides a key intermediate for the synthesis of biologically active compounds such as the CRTH2 antagonist CRA-680. Additionally, the synthesis of 4-aminoquinoline derivatives has been reported, where the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines leads to the formation of the desired products, which were then evaluated for their cytotoxic effects on human breast tumor cell lines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The iodine atom at the 4-position and the amine group at the 1-position are key functional groups that influence the chemical behavior of the molecule. The solid-state fluorescence of certain 1-aminoisoquinoline derivatives has been attributed to their twisted molecular conformations and loose stacking arrangements, as indicated by crystal structural analyses .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its reactive sites. The iodine substituent can participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The amine group can be acylated, alkylated, or can engage in the formation of amide bonds, expanding the chemical diversity of the isoquinoline scaffold. For example, the synthesis of 1,3-dioxoisoindoline-4-aminoquinolines involves coupling via amide linkers, demonstrating the versatility of the aminoquinoline structure in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the iodine atom contributes to the molecule's relatively high molecular weight and may affect its boiling and melting points. The amine group can engage in hydrogen bonding, which can influence the compound's solubility in various solvents. The fluorescence properties of related 1-aminoisoquinoline derivatives suggest that this compound may also exhibit interesting photophysical properties, which could be explored for applications in fluorescent materials .
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-Iodoisoquinolin-1-amine and its derivatives are extensively used in the synthesis of biologically and medicinally important compounds. For example, a study by Fang, Wang, and Wang (2019) describes the synthesis of 4-Iodoisoquinolin-1(2 H)-ones, which are valuable building blocks in medicinal chemistry, particularly for the synthesis of CRTH2 antagonists like CRA-680 (Fang, Wang, & Wang, 2019). Similarly, Zhu and Seidel (2017) demonstrated the use of amines, including tetrahydroisoquinoline, in redox-neutral annulations, contributing to the development of compounds with potential biological activities (Zhu & Seidel, 2017).
Palladium Catalysis in Chemical Synthesis
Margolis et al. (2007) explored the use of palladium catalysis as an alternative method for preparing 4-aminoquinolines, highlighting the significance of this compound derivatives in the formation of C-N bonds in aminoquinolines, which are important scaffolds in pharmaceuticals (Margolis et al., 2007).
Therapeutic Potential and Inhibition of Protein Kinases
Asquith et al. (2020) identified 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine as a potent inhibitor of Protein Kinase Novel 3 (PKN3), demonstrating its potential use in the treatment of diseases such as pancreatic and prostate cancer (Asquith et al., 2020).
Neuroprotective Effects
Kotake et al. (2005) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous brain amine related to this compound, for its neuroprotective effects against various neurotoxins, suggesting its potential as a lead compound for treating Parkinson's disease (Kotake et al., 2005).
Synthesis of Fluorescent Compounds
Balog, Riedl, and Hajos (2013) synthesized indazolo[3,2-a]isoquinolin-6-amines, derivatives of 4-substituted 1-bromoisoquinolin-3-amines, indicating the use of this compound derivatives in the creation of fluorescent compounds (Balog, Riedl, & Hajos, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-iodoisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQHFHWSRCHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348842 | |
Record name | 4-iodoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55270-28-5 | |
Record name | 4-iodoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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